molecular formula C10H12BrNO2 B6332161 N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide CAS No. 645419-16-5

N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide

Cat. No. B6332161
CAS RN: 645419-16-5
M. Wt: 258.11 g/mol
InChI Key: BIZWYBWOWHIAHL-UHFFFAOYSA-N
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Description

“N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H12BrNO2 . It has a molecular weight of 258.11 . The compound is also known by other systematic names such as “4-Acetamido-3-bromotoluene” and "2′-Bromo-4′-methylacetanilide" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: CC(=O)NC1=CC(OC)=C(C)C=C1Br . This indicates that the compound contains an acetamide group (CC(=O)N) attached to a bromo-methoxy-methylphenyl group (C1=CC(OC)=C©C=C1Br).


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 115-116 °C, a predicted boiling point of 375.7±42.0 °C, and a predicted density of 1.442±0.06 g/cm3 . The compound also has a predicted pKa value of 13.74±0.70 .

Scientific Research Applications

N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis to synthesize various compounds, such as benzodiazepines, barbiturates, and other drugs. This compound has also been used as a starting material for the synthesis of biologically active compounds, such as antibiotics and anti-cancer agents. In addition, this compound has been used in medicinal chemistry to develop new drugs and in biochemistry to study the effects of various compounds on biological systems.

Mechanism of Action

Mode of Action

It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-bromo-4-methoxy-5-methylphenyl)acetamide . These factors can include pH, temperature, presence of other compounds, and the specific biological environment within which the compound is acting.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide in laboratory experiments is that it is a versatile compound with a wide range of applications. It is also relatively easy to synthesize and relatively inexpensive. However, one of the main limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research involving N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide. One area of research is to further explore the mechanism of action of this compound and its potential therapeutic applications. Another area of research is to explore the potential use of this compound as a starting material for the synthesis of new compounds. In addition, further research is needed to explore the potential use of this compound in the development of new drugs. Finally, further research is needed to explore the potential use of this compound in the study of biological systems.

Synthesis Methods

N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide can be synthesized in a two-step reaction. The first step involves the reaction of 2-bromo-4-methoxy-5-methylphenol with acetic anhydride in the presence of pyridine. This reaction yields this compound. The second step involves the reaction of this compound with sodium hydroxide in the presence of ethanol. This reaction yields the desired product, this compound.

properties

IUPAC Name

N-(2-bromo-4-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-4-9(12-7(2)13)8(11)5-10(6)14-3/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIZWYBWOWHIAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801253046
Record name N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

645419-16-5
Record name N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=645419-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Bromo-4-methoxy-5-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801253046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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